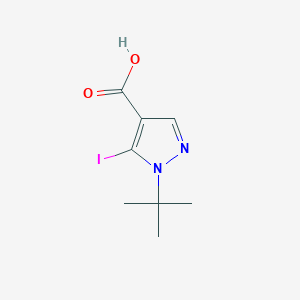

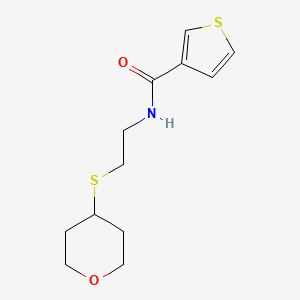

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

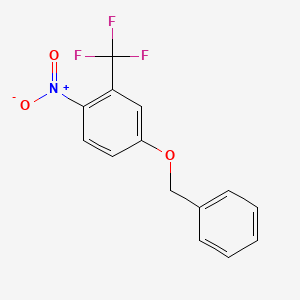

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular weight of 294.09 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butyl)-4-iodo-1H-pyrazole-5-carboxylic acid . The InChI code is 1S/C8H11IN2O2/c1-8(2,3)11-6(7(12)13)5(9)4-10-11/h4H,1-3H3,(H,12,13) .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Reactivity and Derivative Formation

1-tert-Butyl-5-iodo-1H-pyrazole-4-carboxylic acid is a compound that can participate in various chemical reactions due to its reactive functional groups. For example, the reactivity of pyrazole derivatives has been extensively studied, showcasing their potential in forming biologically active compounds. In one study, pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and their reactivity investigated. These compounds were obtained through reactions involving carboxylic acids chlorides and amine groups, leading to the formation of corresponding amides. Such reactions underscore the versatility of pyrazole derivatives in synthesizing compounds with potential pharmacological actions (Mironovich & Shcherbinin, 2014).

Catalytic Applications

Pyrazole derivatives also find applications in catalysis. For instance, new polynuclear copper(I) pyrazolate complexes were synthesized, demonstrating significant catalytic activity in the cyclopropanation of olefins. This suggests the potential of pyrazole-based compounds in catalytic processes, contributing to more efficient and selective chemical transformations (Maspero et al., 2003).

Structural and Supramolecular Chemistry

In the field of supramolecular chemistry, pyrazole derivatives play a crucial role in the formation of complex molecular structures. One study demonstrated the self-assembly of layered molecular arrays directed by NH⋅⋅⋅O hydrogen bonding, involving 4-tert-butylbenzoic acid and aliphatic diamines. Such studies highlight the significance of pyrazole and its derivatives in constructing sophisticated molecular architectures with potential applications in materials science and nanotechnology (Armstrong et al., 2002).

Synthetic Methodologies

Furthermore, pyrazole derivatives serve as intermediates in the synthesis of a wide range of compounds. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, showcasing the utility of pyrazole derivatives in creating compounds with potential biological activity. This method highlights the adaptability and utility of pyrazole derivatives in synthetic organic chemistry, providing efficient routes to target molecules (Bobko et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-tert-butyl-5-iodopyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPPEYUQMYMQIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

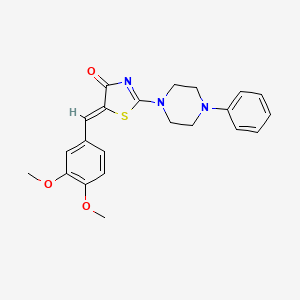

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)

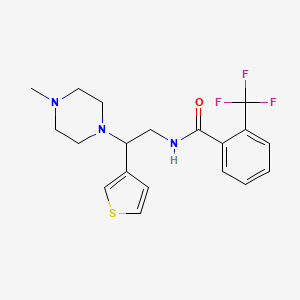

![2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2560936.png)